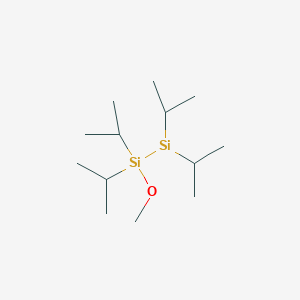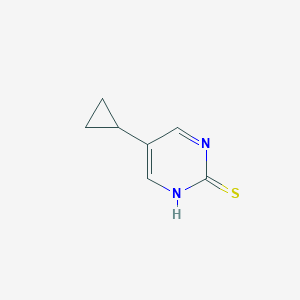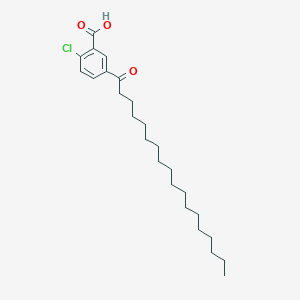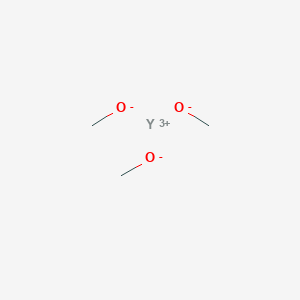
CID 13275181
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 13275181” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its versatility in chemical reactions and its significance in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 13275181 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions for this compound are typically documented in specialized chemical literature and patents. Generally, the synthesis may involve multiple steps, including the use of catalysts, solvents, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies such as continuous flow reactors, automated control systems, and rigorous quality control measures to produce the compound efficiently and consistently.
Análisis De Reacciones Químicas
Types of Reactions
CID 13275181 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
CID 13275181 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 13275181 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The detailed molecular targets and pathways involved are typically elucidated through advanced biochemical and pharmacological studies.
Propiedades
Fórmula molecular |
C13H31OSi2 |
|---|---|
Peso molecular |
259.55 g/mol |
InChI |
InChI=1S/C13H31OSi2/c1-10(2)15(11(3)4)16(14-9,12(5)6)13(7)8/h10-13H,1-9H3 |
Clave InChI |
WKCSPUOYVSIIJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)[Si](C(C)C)(C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)


![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)
![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)



![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)

